molecular formula C8H14O2 B2807830 [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol CAS No. 2003788-82-5

[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol

Cat. No.: B2807830
CAS No.: 2003788-82-5
M. Wt: 142.198
InChI Key: DCSLWZZWPAFVRT-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol (CAS 2003788-82-5) is a versatile chemical building block with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound, identifiable by its InChIKey DCSLWZZWPAFVRT-UHFFFAOYSA-N and SMILES notation COCC1(CO)CC=CC1 , is a valuable intermediate in organic synthesis and materials science research. Its structure, featuring a cyclopent-3-ene ring substituted with two hydroxymethyl groups (one of which is methoxy-protected), makes it a useful scaffold for constructing more complex molecules . The compound has been identified in patent literature relating to fragrance compositions, suggesting potential application in the development of novel aromatic materials . As a specialized building block, it is suited for research in medicinal chemistry, heterocyclic compound synthesis, and the development of functionalized polymers. This product is offered for research and development purposes exclusively. This compound is not intended for diagnostic, therapeutic, or consumer use and must not be administered to humans or animals .

Properties

IUPAC Name

[1-(methoxymethyl)cyclopent-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSLWZZWPAFVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopent-3-en-1-ylmethanol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities. It is used in the synthesis of bioactive molecules that can interact with biological targets, making it valuable in drug discovery and development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They are investigated for their potential use in treating various diseases, including cancer and infectious diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
This compound C₈H₁₄O₂ 142.2 Methoxymethyl, hydroxymethyl, cyclopentene Bifunctional alcohol-ether; unsaturated ring for potential Diels-Alder reactions
(1R,2S)-2-[(Benzyloxy)methyl]cyclopent-3-en-1-ol C₁₄H₁₆O₂ 216.28 Benzyloxymethyl, hydroxyl, cyclopentene Bulky benzyl group enhances lipophilicity; chiral centers enable enantioselective synthesis
[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol C₁₀H₁₉NO 169.26 Amino-isopropyl, hydroxymethyl, cyclopentene Amino group enables peptide coupling or salt formation; pharmaceutical applications
(1-Phenylcycloprop-2-en-1-yl)methanol C₁₀H₁₀O 146.19 Phenyl, hydroxymethyl, cyclopropene High ring strain increases reactivity; used in materials science
{1-[amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride C₁₃H₁₈ClNO 247.74 Benzyl-amino, hydroxymethyl, cyclopentene, HCl salt Salt form improves solubility; potential bioactive properties
[1-(prop-2-en-1-yl)cyclopent-3-en-1-yl]methanol C₉H₁₄O 138.21 Allyl, hydroxymethyl, cyclopentene Allyl group participates in addition or polymerization reactions

Physicochemical Properties

  • Solubility :
    • The target compound’s ether and alcohol groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., THF, DMSO) .
    • The benzyloxy derivative is more lipophilic due to the aromatic ring, favoring solubility in dichloromethane or toluene.
    • The hydrochloride salt is water-soluble, unlike neutral analogs.
  • Thermal Stability :
    • Cyclopropene derivatives are less thermally stable due to ring strain, decomposing at lower temperatures (~100°C).
    • Methoxymethyl and benzyloxy derivatives exhibit higher stability, with decomposition points above 200°C.

Biological Activity

[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₄O₂
  • InChI Key : DCSLWZZWPAFVRT-UHFFFAOYSA-N

This structure features a cyclopentene ring with a methoxymethyl group and a hydroxymethyl group, which may contribute to its biological activity.

Antitumor Activity

The compound's structural characteristics may also endow it with antitumor properties. A study on isoflavonoids derived from similar cyclopentene derivatives demonstrated promising results in inhibiting cancer cell lines, particularly in the context of breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing cyclopentene moieties have been shown to inhibit various enzymes, potentially affecting metabolic pathways critical for microbial survival and tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Interaction with Cellular Targets : The presence of hydroxymethyl groups may enhance binding affinity to specific cellular receptors or enzymes, facilitating biological responses.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial effects of methanolic extracts from plants rich in flavonoids, revealing significant antibacterial activity against E. coli and S. aureus. The extracts were analyzed using GC-MS, identifying key active components that could serve as analogs for this compound .

CompoundMIC (µg/mL)Target Organism
Flavonoid Extract62.5E. coli
Flavonoid Extract78.12S. aureus

Study 2: Antitumor Efficacy

Another study focused on isoflavonoids derived from cyclopentene structures showed a significant reduction in cell viability in HeLa cells at concentrations as low as 10 µM, indicating potential for development into therapeutic agents .

Concentration (µM)Cell Viability (%)
1014
131

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxymethyl (δ 3.3–3.5 ppm for OCH₂; δ 50–55 ppm for quaternary C) and cyclopentene protons (δ 5.5–6.0 ppm for vinyl H) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) groups .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₈H₁₂O₂: 140.0837 Da) to distinguish from isomers .

How can conflicting NMR data for diastereomers be resolved?

Q. Advanced Strategy :

  • Variable Temperature NMR : Reduces signal splitting caused by dynamic processes (e.g., ring puckering) .
  • DP4+ Probability Analysis : Computational comparison of experimental vs. predicted ¹³C shifts to assign configurations .
  • Cross-Validation : Compare with structurally characterized analogs (e.g., ’s cyclopentane derivatives) .

What role does this compound play in medicinal chemistry?

Q. Research Applications :

  • Chiral Building Block : Synthesize bioactive molecules (e.g., antiviral agents via cyclopropanation; see ) .
  • Enzyme Substrate Studies : Probe epoxide hydrolase activity by introducing methoxymethyl as a steric mimic (e.g., ) .

Q. Advanced Synthesis Tips :

  • Kinetic Control : Short reaction times and low temperatures prevent equilibration (e.g., –20°C for acylations) .
  • Chelation Effects : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states and retain configuration .

What computational methods predict the compound’s interaction with biological targets?

Q. Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., epoxide hydrolases) using the methoxymethyl group as a hydrogen bond acceptor .
  • MD Simulations : Assess conformational stability in aqueous vs. lipid environments (e.g., GROMACS) .

How to address solubility challenges in aqueous assays?

Q. Advanced Formulation :

  • Co-solvents : Use 10% DMSO/PBS without disrupting biological activity .
  • Prodrug Design : Introduce phosphate esters at the hydroxymethyl group for enhanced solubility .

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